molecular formula C9H8Cl2N2 B1603464 N-Ethyl-5,6-Dichlorbenzimidazol CAS No. 6478-76-8

N-Ethyl-5,6-Dichlorbenzimidazol

Katalognummer: B1603464
CAS-Nummer: 6478-76-8
Molekulargewicht: 215.08 g/mol
InChI-Schlüssel: GYVLFYQMEWXHQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-5,6-dichlorobenzimidazole is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles and are known for their diverse biological activities. N-ethyl-5,6-dichlorobenzimidazole is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the benzimidazole ring and an ethyl group attached to the nitrogen atom.

Wissenschaftliche Forschungsanwendungen

N-ethyl-5,6-dichlorobenzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly as an antiviral and anticancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

N-ethyl-5,6-dichlorobenzimidazole primarily targets protein kinase CK2 . Protein kinases play important roles in key cellular processes, including the cell cycle, metabolism, and cell death . CK2 phosphorylates more than 300 protein substrates and thus remarkably increases the level of total protein phosphorylation in the cell . Elevated expression and activity levels of CK2 have been reported in many human pathologies, including cancer cells .

Mode of Action

N-ethyl-5,6-dichlorobenzimidazole interacts with its targets as a typical ATP-competitive inhibitor . It inhibits CK2 and other classical eukaryotic protein kinases (e.g., PIM, DYRK, and PKD) with different selectivity and potency . The compound can affect the atypical kinase Rio1 in a nanomolar range .

Biochemical Pathways

The compound affects the biochemical pathways involving protein kinase CK2. By inhibiting CK2, it remarkably decreases the level of total protein phosphorylation in the cell . This can lead to changes in various cellular processes, both physiological, such as the cell cycle, and pathological ones, e.g., viral infection or cancer development .

Pharmacokinetics

The compound’s structure, which is similar to naturally occurring nucleotides, allows it to interact easily with the biopolymers of the living system .

Result of Action

The molecular and cellular effects of N-ethyl-5,6-dichlorobenzimidazole’s action include the inhibition of RNA synthesis and interference with DNA topoisomerase II . It can regulate responses to cytokines and block human immunodeficiency virus (HIV) through RNA modification . It also inhibits cyclin-dependent kinases (CDK) 7 and 9, promoting apoptosis in leukemia cells .

Action Environment

It’s worth noting that the compound is stored at a temperature of -20°c , suggesting that temperature could be a factor in its stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5,6-dichlorobenzimidazole typically involves the reaction of 5,6-dichlorobenzimidazole with ethylating agents. One common method is the alkylation of 5,6-dichlorobenzimidazole using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the N-ethyl derivative.

Industrial Production Methods

Industrial production of N-ethyl-5,6-dichlorobenzimidazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting material, 5,6-dichlorobenzimidazole, is first synthesized through the cyclization of o-phenylenediamine with dichloroacetic acid, followed by the ethylation step as described above.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-5,6-dichlorobenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-ethyl-5,6-dichlorobenzimidazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: N-ethyl-5,6-dichlorobenzimidazole oxides.

    Reduction: Reduced N-ethyl-5,6-dichlorobenzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atoms.

Vergleich Mit ähnlichen Verbindungen

N-ethyl-5,6-dichlorobenzimidazole can be compared with other similar compounds in the benzimidazole family, such as:

    5,6-Dichlorobenzimidazole: Lacks the ethyl group, making it less lipophilic and potentially less bioavailable.

    N-methyl-5,6-dichlorobenzimidazole: Similar structure but with a methyl group instead of an ethyl group, which may affect its biological activity and pharmacokinetic properties.

    5,6-Dichlorobenzimidazole riboside: A nucleoside analog with different biological activities, including antiviral properties.

The uniqueness of N-ethyl-5,6-dichlorobenzimidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

IUPAC Name

5,6-dichloro-1-ethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2/c1-2-13-5-12-8-3-6(10)7(11)4-9(8)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVLFYQMEWXHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=CC(=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600009
Record name 5,6-Dichloro-1-ethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6478-76-8
Record name 5,6-Dichloro-1-ethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-5,6-dichlorobenzimidazole
Reactant of Route 2
Reactant of Route 2
N-ethyl-5,6-dichlorobenzimidazole
Reactant of Route 3
Reactant of Route 3
N-ethyl-5,6-dichlorobenzimidazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-ethyl-5,6-dichlorobenzimidazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-ethyl-5,6-dichlorobenzimidazole
Reactant of Route 6
Reactant of Route 6
N-ethyl-5,6-dichlorobenzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.